REACTION_SMILES
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[CH2:30]1[CH2:33][CH2:32][CH2:31][O:34]1.[CH3:21][Si:22]([N-:23][Si:24]([CH3:25])([CH3:26])[CH3:27])([CH3:28])[CH3:29].[Cl:1][c:2]1[n:3][n:4][c:5]([Cl:10])[c:6]([CH3:9])[c:7]1[CH3:8].[Na+:20].[n:11]1[c:12]([CH2:17][C:18]#[N:19])[cH:13][cH:14][cH:15][cH:16]1>>[Cl:1][c:2]1[n:3][n:4][c:5]([C:17]([c:12]2[n:11][cH:16][cH:15][cH:14][cH:13]2)=[O:34])[c:6]([CH3:9])[c:7]1[CH3:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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C[Si](C)(C)[N-][Si](C)(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)[N-][Si](C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1c(Cl)nnc(Cl)c1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
N#CCc1ccccn1
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Name
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|
Type
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product
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Smiles
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Cc1c(Cl)nnc(C(=O)c2ccccn2)c1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |